4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid
Overview
Description
4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid is an organic compound with the molecular formula C₁₃H₁₃NO₄S₂ and a molecular weight of 311.38 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group linked to a thiophene ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid typically involves the following steps:
Formation of the Thiophene-Ethyl Intermediate: The initial step involves the reaction of thiophene with ethyl bromide in the presence of a base such as sodium hydride to form 2-(thiophen-2-yl)ethyl bromide.
Sulfamoylation: The intermediate is then reacted with sulfamoyl chloride in the presence of a base like triethylamine to form the sulfamoyl derivative.
Coupling with Benzoic Acid: Finally, the sulfamoyl derivative is coupled with 4-bromobenzoic acid under palladium-catalyzed conditions to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Scientific Research Applications
4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a key role in inflammation and immune response.
Comparison with Similar Compounds
4-(Thiophen-2-yl)benzoic acid: This compound lacks the sulfamoyl group and has different chemical properties and applications.
2-(Thiophen-2-yl)ethylamine: This compound lacks the benzoic acid moiety and has distinct biological activities.
Uniqueness: 4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid is unique due to the presence of both the sulfamoyl and benzoic acid groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
4-(2-thiophen-2-ylethylsulfamoyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c15-13(16)10-3-5-12(6-4-10)20(17,18)14-8-7-11-2-1-9-19-11/h1-6,9,14H,7-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGWDFOAVUUGTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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